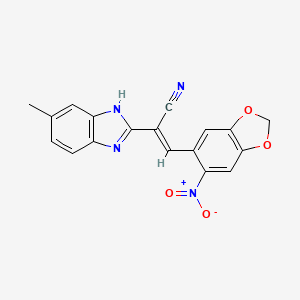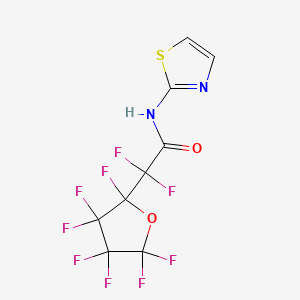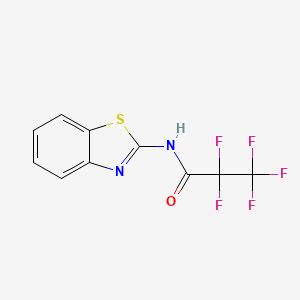
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide
描述
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
科学研究应用
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can enhance insulin sensitivity and improve glucose metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties.
作用机制
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide binds to the catalytic domain of PTP1B and inhibits its activity by preventing the dephosphorylation of insulin receptor substrates (IRS). This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also inhibits the activity of other protein tyrosine phosphatases, including SHP-2 and TC-PTP, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to have anti-cancer properties by inhibiting the proliferation and survival of cancer cells.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can also have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.
未来方向
Future research on N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide could be used in combination with other drugs that target different aspects of insulin signaling and glucose metabolism. The development of more potent and selective PTP1B inhibitors could also lead to the discovery of new drugs for the treatment of metabolic disorders. Further studies are needed to understand the long-term effects of N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide on glucose metabolism and insulin sensitivity.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7N2O2/c10-4-1-2-5(18-3-4)19-6(20)7(11,12)8(13,14)21-9(15,16)17/h1-3H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNAISWJGFQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3827442.png)


![(4-chloro-2-nitrophenyl){2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827461.png)
![(2-chloro-4-nitrophenyl){2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827469.png)
![5-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-8-quinolinamine](/img/structure/B3827475.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide](/img/structure/B3827486.png)

![2-(4-fluorophenyl)-N-[3-nitro-5-(2-pyridinylthio)phenyl]acetamide](/img/structure/B3827522.png)
![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)

![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3827535.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B3827537.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3827544.png)